(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
“(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a compound that belongs to the class of benzo[d]thiazoles . Benzo[d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives has been explored to a minor extent . A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The synthetic chemistry behind these molecules has only been explored to a minor extent . There is plenty of room for improvement and broadening of the material scope .Scientific Research Applications
Pharmacological Potential and Therapeutic Applications
Compounds with complex molecular structures, such as "(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide," often attract attention in the pharmaceutical industry for their potential as drug candidates. Research typically explores their pharmacodynamics, pharmacokinetics, and therapeutic efficacy across various medical conditions.
For instance, studies on antiepileptic drugs like zonisamide highlight the exploration of pharmacodynamic and pharmacokinetic properties, as well as therapeutic potential in treating epilepsy. Zonisamide's ability to block the propagation/spread of seizure discharges and suppress the epileptogenic focus has been documented, emphasizing the importance of understanding the action mechanisms of such compounds (Peters & Sorkin, 1993).
Antimicrobial and Antifungal Applications
The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research, especially given the rising concern over drug-resistant pathogens. Compounds with unique chemical structures are evaluated for their efficacy against a broad spectrum of infectious agents.
Research into antifungal treatments, for example, reviews the evidence for drugs against multidrug-resistant and extensively drug-resistant tuberculosis, highlighting the stepwise selection process of drugs based on efficacy, safety, and cost (Caminero et al., 2010). Similarly, the review of azole antifungals discusses the clinical use, pharmacology, drug interactions, and adverse events of fluconazole, itraconazole, voriconazole, and posaconazole, providing a framework for understanding how novel compounds might be assessed for antifungal applications (Zonios & Bennett, 2008).
Environmental and Health Safety Assessments
In addition to therapeutic applications, the safety profiles and environmental impact of chemical compounds are essential research areas. Studies often assess the toxicity, potential adverse effects, and environmental fate of new compounds to ensure they are safe for clinical use and do not pose significant environmental risks.
The review of non-clinical toxicity and pharmacokinetics of anthelmintics, for example, provides comprehensive insights into the safety evaluations necessary for pharmaceutical compounds. This includes assessments by international agencies and official regulatory bodies, underlining the importance of thorough safety and efficacy evaluations before clinical application (Dayan, 2003).
Future Directions
The high potential of benzo[d]thiazole-based materials has been widely recognized, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent . Therefore, there is plenty of room for improvement and broadening of the material scope .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-5-17-11-9(15)7-6-8-10(11)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXNAUGKZOISGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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